Sitamaquine tosylate
Overview
Description
Sitamaquine is an antileishmanial agent. It is active against L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica (EC50s = 9.5-19.8 µM). It inhibits mitochondrial complex II, also known as succinate dehydrogenase (SDH), in a cell-free assay when used at concentrations ranging from 10 to 200 µM. Sitamaquine (100 µM) increases intracellular levels of reactive oxygen species (ROS) and decreases intracellular ATP levels, as well as induces phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential, markers of apoptosis, in L. donovani promastigotes.
Mechanism of Action
Target of Action
Sitamaquine primarily targets the Leishmania parasites . It is active against various species including L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica . These parasites are responsible for causing leishmaniasis, a disease that affects millions of people worldwide .
Mode of Action
Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Additionally, sitamaquine potently inhibits respiratory chain complex II , also known as succinate dehydrogenase (SDH) .
Biochemical Pathways
Sitamaquine affects the biochemical pathways related to heme metabolism and mitochondrial respiration . By inhibiting heme polymerase, it disrupts the parasite’s ability to detoxify heme, leading to its accumulation and subsequent toxicity . The inhibition of succinate dehydrogenase disrupts the normal functioning of the parasite’s respiratory chain, leading to impaired energy production .
Pharmacokinetics
It is known that sitamaquine can be taken regardless of food intake . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sitamaquine .
Result of Action
Sitamaquine’s action results in the death of Leishmania parasites. It induces an apoptosis-like death in the parasites by increasing intracellular levels of reactive oxygen species (ROS), decreasing intracellular ATP levels, and inducing phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of sitamaquine is influenced by the acidic environment within the Leishmania parasites. Sitamaquine is a lipophilic weak base that rapidly accumulates in the acidic compartments of Leishmania parasites, mainly in acidocalcisomes . This allows sitamaquine to concentrate its effects where they are most needed, enhancing its efficacy .
Biological Activity
Sitamaquine tosylate, also known as WR6026 tosylate, is a synthetic derivative of the 8-aminoquinoline class, developed primarily for its antileishmanial properties. This compound has garnered attention due to its potential in treating visceral leishmaniasis (VL) caused by Leishmania donovani, as well as its activity against Trypanosoma cruzi, the causative agent of Chagas disease. The following sections provide a comprehensive overview of the biological activity of this compound, including pharmacological data, mechanisms of action, and clinical findings.
This compound is characterized by the following chemical structure:
- IUPAC Name : N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6-hexanediamine tosylate
- CAS Number : 1019640-33-5
The compound exists in various polymorphic forms, which can affect its stability and bioavailability. The tosylate salt form was developed to improve the compound's developability characteristics compared to its dihydrochloride counterpart, which exhibited poor stability due to hygroscopicity and polymorphism issues .
Antileishmanial Activity
This compound has demonstrated significant efficacy against Leishmania donovani. In vitro studies report an effective concentration (EC50) of approximately 19.8 μM . The mechanism by which sitamaquine exerts its antileishmanial effects involves:
- Accumulation in Parasites : Sitamaquine enters Leishmania parasites through passive diffusion due to its lipophilic nature, leading to accumulation within acidic compartments such as acidocalcisomes .
- Disruption of Mitochondrial Function : The drug causes a rapid collapse of mitochondrial membrane potential, which is critical for parasite survival .
- Metabolite Activity : Although the primary action is attributed to sitamaquine itself, its metabolites may also contribute to its overall efficacy .
Antitrypanosomal Activity
In addition to its leishmanicidal properties, sitamaquine has shown activity against Trypanosoma cruzi, with similar mechanisms of action observed . This dual activity positions sitamaquine as a candidate for treating multiple neglected tropical diseases.
Clinical Trials and Findings
Sitamaquine has undergone several clinical evaluations, particularly for VL. Key findings from these studies include:
- Phase II Trials : Initial trials indicated that while sitamaquine is effective against VL, there are concerns regarding adverse effects such as methemoglobinemia and nephrotoxicity .
- Resistance Development : Laboratory selection of resistant L. donovani clones suggests that while resistance can develop, it is manageable within certain dosing parameters .
Case Studies
- Clinical Efficacy : In a cohort study involving patients with VL, sitamaquine demonstrated a high rate of treatment success when administered orally. However, adverse effects were noted in a subset of patients, necessitating careful monitoring .
- Comparative Studies : When compared to other antileishmanial agents like miltefosine and amphotericin B, sitamaquine showed comparable efficacy but with a distinct pharmacokinetic profile that allows for shorter treatment regimens .
Pharmacokinetics and Bioavailability
Sitamaquine exhibits a short elimination half-life of approximately 26 hours, which contrasts sharply with miltefosine's prolonged half-life (150-200 hours) . This rapid clearance may help mitigate the emergence of drug resistance but also requires more frequent dosing.
Summary Table of Biological Activity
Biological Activity | EC50 (μM) | Mechanism of Action | Clinical Status |
---|---|---|---|
Antileishmanial | 19.8 | Accumulation in acidocalcisomes; mitochondrial disruption | Phase II trials ongoing |
Antitrypanosomal | Not specified | Similar to antileishmanial mechanisms | Preliminary findings |
Properties
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPWLFCZDGYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019640-33-5 | |
Record name | N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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